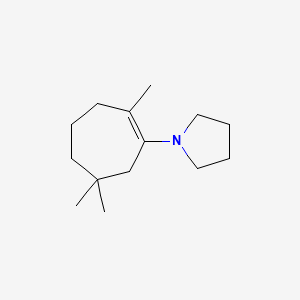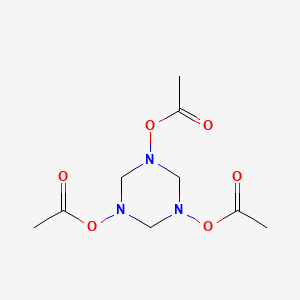![molecular formula C13H13ClN2O B14598445 2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one CAS No. 60811-51-0](/img/structure/B14598445.png)
2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is a heterocyclic compound that features a unique azepinoquinazolinone structure
Métodos De Preparación
The synthesis of 2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a chloro-substituted quinazolinone with an amine under reflux conditions can lead to the formation of the desired azepinoquinazolinone structure . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Mecanismo De Acción
The mechanism of action of 2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
2-Chloro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one can be compared with other similar compounds, such as:
7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles: These compounds share a similar azepino structure but differ in their specific functional groups and biological activities.
4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles: These compounds also feature a fused heterocyclic system but have different chemical properties and applications.
1,2,4,5-tetrahydro-[1,4]oxazepino[4,5-a]indoles:
The uniqueness of this compound lies in its specific chloro substitution and the resulting biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
60811-51-0 |
|---|---|
Fórmula molecular |
C13H13ClN2O |
Peso molecular |
248.71 g/mol |
Nombre IUPAC |
2-chloro-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one |
InChI |
InChI=1S/C13H13ClN2O/c14-9-5-6-11-10(8-9)13(17)16-7-3-1-2-4-12(16)15-11/h5-6,8H,1-4,7H2 |
Clave InChI |
CZMXYXQRURCRHX-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NC3=C(C=C(C=C3)Cl)C(=O)N2CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(2-Chlorophenyl)pent-4-enyl]imidazole;nitric acid](/img/structure/B14598367.png)

![N-{[Ethoxy(dimethyl)silyl]methyl}-2-methylpropan-1-amine](/img/structure/B14598372.png)





![4-[(2,2-Diethoxyethyl)amino]-4-(methylsulfanyl)but-3-en-2-one](/img/structure/B14598405.png)
![2-(3-tert-Butyl-2-methoxyphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14598410.png)


